molecular formula C8H6BrFO B1437031 5-Bromo-2-fluoro-4-methylbenzaldehyde CAS No. 497224-12-1

5-Bromo-2-fluoro-4-methylbenzaldehyde

Cat. No. B1437031
M. Wt: 217.03 g/mol
InChI Key: OIPJSBVLNNCQPF-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 5-Bromo-2-fluoro-4-methylbenzaldehyde involves a reaction with lithium diisopropylamide in tetrahydrofuran, n-heptane, and ethylbenzene at -78℃ for 2 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-4-methylbenzaldehyde is represented by the InChI code 1S/C8H6BrFO/c1-5-2-8 (10)6 (4-11)3-7 (5)9/h2-4H,1H3 . The molecular weight of the compound is 217.04 .


Chemical Reactions Analysis

In one experiment, a mixture of 5-Bromo-2-fluoro-4-methylbenzaldehyde (5.0 g, 23 mmol) in DMSO (120 mL) was added to TEA (6.4 mL, 46 mmol). After 10 minutes, methyl thioglycolate (6.7 mL, 69 mmol) was added, and the mixture was then heated to 60°C for 18 hours .


Physical And Chemical Properties Analysis

The physical form of 5-Bromo-2-fluoro-4-methylbenzaldehyde is solid . It is stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Methyl 4-Bromo-2-methoxybenzoate : This study discusses the synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination and hydrolysis to give 4-bromo-2-fluorobenzaldehyde. This process demonstrates the compound's use in complex chemical synthesis (Chen Bing-he, 2008).

  • DFT Calculations and Spectroscopic Analysis : A study on 5-fluoro-2-methylbenzaldehyde utilized FT-IR and FT-Raman spectra for vibrational assignment and analysis. Density Functional Theory (DFT) calculations helped understand the molecular geometry and properties (Iyasamy et al., 2016).

  • Telescoping Process in Drug Discoveries : The compound played a role in improving the synthesis route of a key intermediate in drug discoveries, showcasing its application in medicinal chemistry (Nishimura & Saitoh, 2016).

Analytical Chemistry and Material Science

  • Electrochemical Behaviour Study : This research explored the electrochemical behavior of polymers functionalized with derivatives of 2-hydroxy-5-bromo/fluoro/methylbenzaldehyde. The study highlights the compound's role in understanding polymer electrochemistry (Hasdemir et al., 2011).

  • X-Ray Diffraction Technique : The molecular structure and properties of 2-fluoro-4-bromobenzaldehyde were studied using X-ray diffraction and vibrational spectroscopy, demonstrating the use of the compound in detailed structural analysis (Tursun et al., 2015).

Environmental Science and Biotechnology

  • Anaerobic Transformation of Halogenated Aldehydes : This study investigated the oxidation and reduction of the aldehyde group in various halogenated aromatic aldehydes by anaerobic bacteria. The findings contribute to understanding environmental processes involving such compounds (Neilson et al., 1988).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

5-bromo-2-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPJSBVLNNCQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660587
Record name 5-Bromo-2-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-4-methylbenzaldehyde

CAS RN

497224-12-1
Record name 5-Bromo-2-fluoro-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497224-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-5-fluorotoluene (20 g) in dry tetrahydrofuran (200 ml) was added dropwise lithium diisopropylamide (2.0 M, heptan-tetrohydrofuran-ethylbenzene solution, 52.9 ml) under argon atmosphere at −78° C. After stirring as such for 2 hours, a solution of DMF (41 ml) in dry tetrahydrofuran (50 ml) was added dropwise. The mixture was returned to room temperature and stirred for 1 hour. Then, water was added and the mixture was neutralized with 1N hydrochloric acid. After extraction with ethyl acetate, the extract was washed with saturated brine and dried with magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=24:1) and re-crystallized from hexane-ethyl acetate to give 5-bromo-2-fluoro-4-methylbenzaldehyde (9.39 g).
Quantity
20 g
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reactant
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52.9 mL
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200 mL
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41 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Diisopropylamine (2.5 mL, 19.1 mmol) was dissolved in THF (24 mL) and the solution was cooled to −70° C., then the solution was added with n-butyllithium (1.57 mol/L hexane solution, 12 mL, 19.1 mmol), followed by stirring for 10 minutes. After warmed to room temperature, the mixture was cooled to −70° C. again and a solution of 2-methyl-4-fluorobromobenzene (3.0 g, 15.9 mmol) in THF (4 mL) was added dropwise thereto. After stirring for 15 minutes, the mixture was added with DMF (1.9 mL, 23.8 mmol) and warmed to 0° C., followed by stirring for 20 minutes. The reaction mixture was added with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 5-bromo-2-fluoro-4-methylbenzaldehyde as a crude product. In a similar manner to Reference Example 2, 2-amino-6-bromo-7-methylquinazoline (2.0 g, 50%) was obtained using the above-obtained 5-bromo-2-fluoro-4-methylbenzaldehyde. In a similar manner to Reference Example 3 and Reference Example 4, Compound A11 was obtained using the above-obtained 2-amino-6-bromo-7-methylquinazoline.
Quantity
2.5 mL
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24 mL
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12 mL
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3 g
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4 mL
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1.9 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-fluoro-4-methylbenzaldehyde
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